Bibp 3226 trifluoroacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

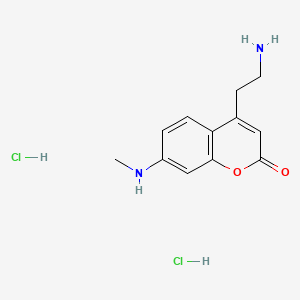

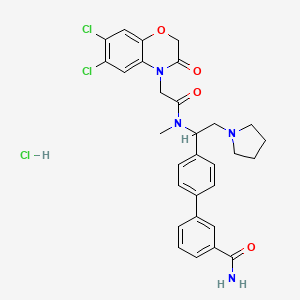

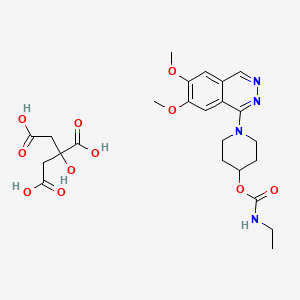

BIBP 3226 trifluoroacetate is a drug used in scientific research . It acts as a potent and selective antagonist for both the Neuropeptide Y receptor Y1 and also the neuropeptide FF receptor . It was the first non-peptide antagonist developed for the Y1 receptor and has been widely used to help determine its functions in the body .

Synthesis Analysis

The synthesis of BIBP 3226 trifluoroacetate involves complex chemical processes . It is a derivative of D-arginine . The determination of BIBP 3226 is proposed by a validated HPLC-MS/MS method .Molecular Structure Analysis

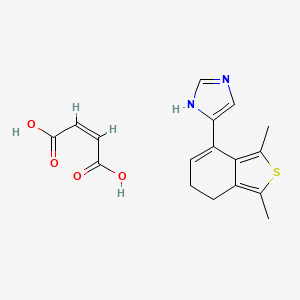

The molecular formula of BIBP 3226 trifluoroacetate is C27H31N5O3 . It has a molar mass of 473.57 g/mol .Chemical Reactions Analysis

BIBP 3226 trifluoroacetate is a mixed non-peptide neuropeptide Y Y1 (NPY Y1) and neuropeptide FF (NPFF) receptor antagonist . It produces an anxiogenic-like effect in rats following i.c.v. administration .Physical And Chemical Properties Analysis

BIBP 3226 trifluoroacetate is soluble to 1 mg/ml in water and to 50 mg/ml in DMSO . It is sold as a TFA salt . The stoichiometry of the salt and hydration levels vary from batch to batch .Applications De Recherche Scientifique

Neuropeptide Y Receptor Antagonism : Bibp 3226 is a selective antagonist of the neuropeptide Y Y1 receptor. It was found to inhibit nicotinic receptor-stimulated catecholamine secretion in bovine chromaffin cells, suggesting its potential in neuropharmacological applications (Zhang, Zheng, & Hexum, 1998).

Synthesis of Bismuth-Palladium Catalysts : In another study, Bibp 3226 trifluoroacetate was used in the synthesis of bismuth-palladium heterometallic carboxylate, a precursor for carbon-supported Pd-Bi/C catalysts. This is significant for catalytic applications, particularly in organic transformations and energy conversion processes (Li et al., 2009).

Trifluoroacetic Acid in Organic Synthesis : Trifluoroacetic acid, a component of Bibp 3226 trifluoroacetate, is used extensively in organic synthesis. Its roles include acting as a solvent, catalyst, and reagent in various chemical transformations such as rearrangements and deprotections (López & Salazar, 2013).

Chemical Safety and Toxicity Studies : Research has also explored the safety aspects of trifluoroacetic acid, focusing on its toxicity profile in comparison to hydrofluoric acid. This is crucial for handling and safety protocols in laboratory and industrial settings (Sun & Corbett, 2017).

Applications in Analytical Chemistry : Trifluoroacetic acid is used as a mobile phase additive in chromatography for protein analysis. Its properties affect the mass spectrometric sensitivity and peak shapes, which is vital for the precise analysis of proteins and other biological molecules (Bobály et al., 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

BIBP 3226 trifluoroacetate has been used as a lead compound to develop a number of newer more potent Y1 antagonists . It has recognized application in bone regeneration studies , providing potential for future research in this area.

Relevant Papers The relevant papers for BIBP 3226 trifluoroacetate include studies on its anxiogenic-like effect , its agonist and antagonist activities on human NPFF2 receptors , and its in vivo inhibition of neuropeptide FF agonism . Another important paper is the determination of neuropeptide Y Y1 receptor antagonist BIBP 3226 and evaluation of receptor expression based on liquid chromatography coupled with tandem mass spectrometry .

Propriétés

IUPAC Name |

(2R)-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-hydroxyphenyl)methyl]pentanamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N5O3.C2HF3O2/c28-27(29)30-17-7-12-23(25(34)31-18-19-13-15-22(33)16-14-19)32-26(35)24(20-8-3-1-4-9-20)21-10-5-2-6-11-21;3-2(4,5)1(6)7/h1-6,8-11,13-16,23-24,33H,7,12,17-18H2,(H,31,34)(H,32,35)(H4,28,29,30);(H,6,7)/t23-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTSZIDSCWZHKOD-GNAFDRTKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)O.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)O.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32F3N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bibp 3226 trifluoroacetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-methyl-3-[[4-[4-[[4-(trifluoromethoxy)phenyl]methoxy]piperidin-1-yl]-1,3,5-triazin-2-yl]amino]phenyl]acetamide](/img/structure/B560299.png)

![Ethyl 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate](/img/structure/B560305.png)

![(S)-2-(3-(Benzo[c][1,2,5]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic Acid](/img/structure/B560309.png)